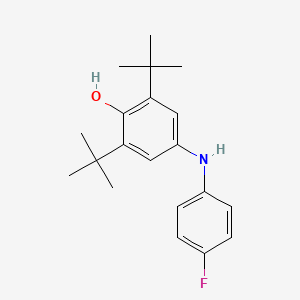![molecular formula C34H49NO11 B14330645 [(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of steroid saponins .
- The structure consists of a complex arrangement of rings and functional groups, making it intriguing from a chemical perspective.
- Its biological activities and potential applications have attracted scientific interest.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization, glycosylation, and esterification. Specific synthetic routes may vary, but they typically start from readily available precursors.
Reaction Conditions: These reactions occur under controlled conditions, often using protecting groups to prevent unwanted side reactions.
Industrial Production:
Análisis De Reacciones Químicas
Types of Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered functional groups, affecting solubility, bioactivity, and other properties.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic pathways.
Biology: Investigating its interactions with cell membranes, enzymes, and receptors.
Industry: Saponins find use in cosmetics, food additives, and pharmaceutical formulations.
Mecanismo De Acción
- The compound likely interacts with cell membranes due to its amphiphilic nature.
- It may modulate signaling pathways, affecting cellular processes.
- Further studies are needed to pinpoint specific molecular targets.
Comparación Con Compuestos Similares
Uniqueness: Its intricate structure sets it apart, especially the spirocyclic arrangement.
Similar Compounds:
Propiedades
Fórmula molecular |
C34H49NO11 |
|---|---|
Peso molecular |
647.8 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C34H49NO11/c1-8-35-15-31(16-40-2)20(36)13-21(42-4)33-19-14-32(39)28(46-30(38)17-9-11-18(41-3)12-10-17)22(19)34(45-7,27(37)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h9-12,19-29,36-37,39H,8,13-16H2,1-7H3/t19-,20-,21?,22-,23?,24?,25-,26?,27+,28-,29+,31+,32-,33?,34-/m1/s1 |
Clave InChI |
DWVVOMRTTNVOTP-OZUFZMTGSA-N |
SMILES isomérico |
CCN1C[C@@]2([C@@H](CC(C34[C@@H]2C(C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@H]([C@@H]5O)OC)O)OC)OC)OC)O)COC |
SMILES canónico |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5O)OC)O)OC)OC)OC)O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


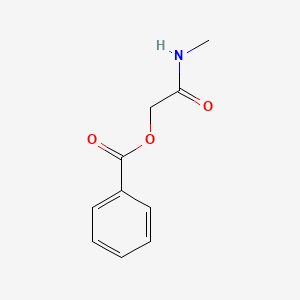
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
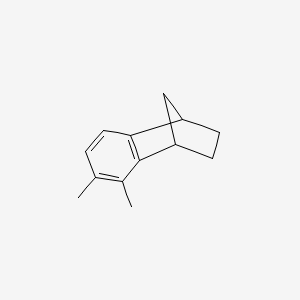
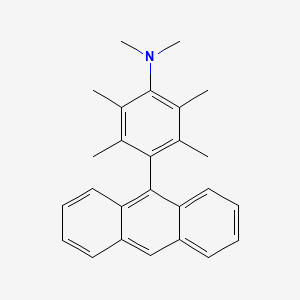
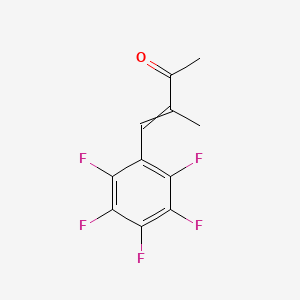
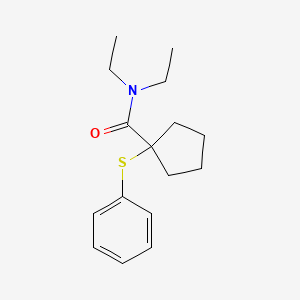
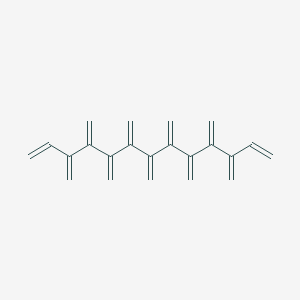
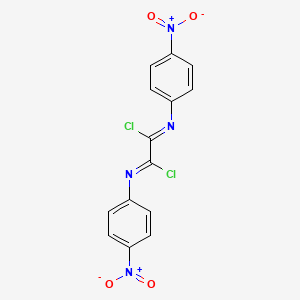
![4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione](/img/structure/B14330600.png)
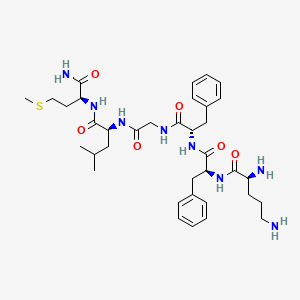
![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
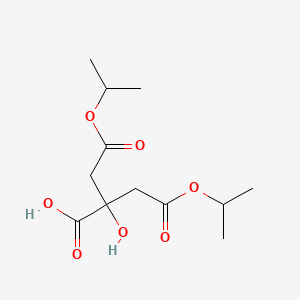
![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
